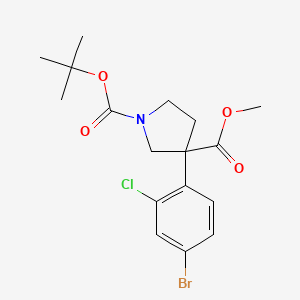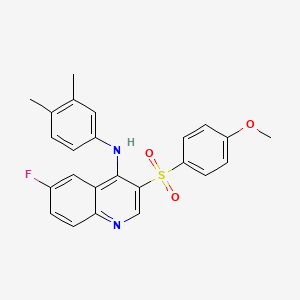
N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are a class of compounds widely studied for their diverse pharmacological activities and applications in chemical synthesis. Though specific studies on "N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine" are not found, related research highlights the importance of quinoline and its derivatives in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, including Friedel–Crafts alkylation, nucleophilic aromatic substitution, and cyclization techniques. For example, Mizuno et al. (2006) describe the synthesis of quinoline derivatives using methanesulfonyl as a protective group to achieve high yields through simplified synthetic routes (Mizuno et al., 2006).
Aplicaciones Científicas De Investigación
Fluorescent Properties and Structural Insights
- Fluorescent Applications and Host–Guest Complexes : Studies have explored the structural aspects and properties of amide-containing isoquinoline derivatives, revealing their potential in forming crystalline structures and host–guest complexes with enhanced fluorescence emissions. This property makes them suitable for applications in fluorescent labeling and sensing technologies (Karmakar, Sarma, & Baruah, 2007).
Novel Compounds and Synthetic Routes
- Synthetic Pathways : Research on the synthesis of metabolites related to complex quinoline derivatives has highlighted efficient synthetic routes, showcasing the chemical versatility and potential for the development of new materials or drugs (Mizuno et al., 2006).
Applications in Organic Electronics
- Organic Light-Emitting Diode (OLED) Applications : Novel red-emissive fluorophores based on quinoline derivatives have been developed for OLED applications, demonstrating the potential of such compounds in creating efficient, standard-red OLEDs (Luo et al., 2015).
Biomedical Analysis Applications
- Biomedical Analysis : A novel fluorophore derived from quinoline has been identified to possess strong fluorescence in a wide pH range, making it an excellent candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Antimicrobial Activity
- Antibacterial Applications : Green synthesis techniques have led to the development of quinoxaline sulfonamides with notable antibacterial activity, indicating the potential of quinoline derivatives in contributing to new antimicrobial agents (Alavi et al., 2017).
Fuel Cell Applications
- Fuel Cell Technologies : Sulfonated block copolymers containing quinoline derivatives have been synthesized for fuel-cell applications, showcasing the role of such compounds in enhancing proton conductivity and mechanical properties of fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-15-4-6-18(12-16(15)2)27-24-21-13-17(25)5-11-22(21)26-14-23(24)31(28,29)20-9-7-19(30-3)8-10-20/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHQIKRUKGRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

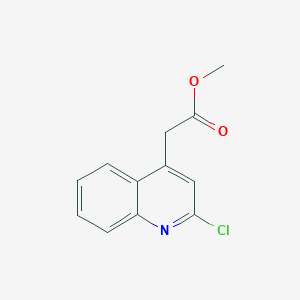
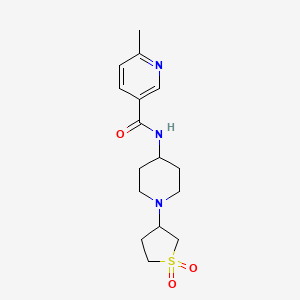

![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

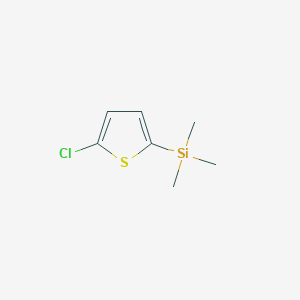


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
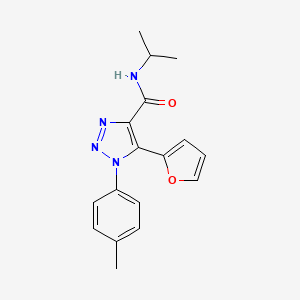
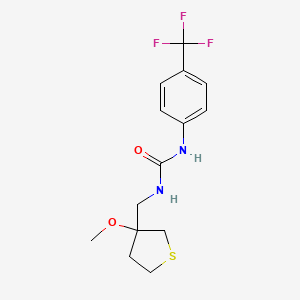
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
